molecular formula C20H20N4O3S B2547324 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034357-76-9

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2547324
CAS No.: 2034357-76-9
M. Wt: 396.47
InChI Key: YJJXUUHRNTVMSW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is an organic compound with the CAS Registry Number 2034357-76-9 and a molecular weight of 396.47 g/mol . Its molecular formula is C20H20N4O3S, and it features a complex structure integrating pyrazole, thiophene, and benzoxazolone rings, contributing to its potential as a versatile scaffold in medicinal chemistry and materials science research . The compound is offered for research use and is available from multiple suppliers in quantities ranging from milligrams to grams . Scientific literature suggests this compound and its structural analogs are of interest in diverse fields, including the development of novel materials and biochemical studies . This product is intended for research purposes in a laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-19(15-7-10-28-12-15)14(2)24(22-13)9-8-21-18(25)11-23-16-5-3-4-6-17(16)27-20(23)26/h3-7,10,12H,8-9,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJXUUHRNTVMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CN2C3=CC=CC=C3OC2=O)C)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Core Heterocycles Substituents Molecular Weight (g/mol)
Target Compound Pyrazole, Benzo[d]oxazol-2-one Thiophen-3-yl, Methyl, Acetamide ~407.45*
Thieno[2,3-d]pyrimidin-4-ol derivatives Thienopyrimidine, Triazole Aryl, Alkyl azide 350–450
Coumarin derivatives Benzopyrone Hydroxy, Methoxy 146–300
Thiadiazole-triazine hybrids 1,3,4-Thiadiazole, 1,3,5-Triazine Trichloroethyl, Phenyl ~400–450

*Calculated based on formula.

However, the benzo[d]oxazol-2-one moiety may reduce solubility relative to triazole-containing analogs due to decreased hydrogen-bonding capacity (3 acceptors vs. 5 in triazoles) .

Hydrogen Bonding and Crystallography

The target compound’s hydrogen-bonding propensity is critical for crystal packing and solubility. Graph set analysis predicts intermolecular N–H···O and C–H···O interactions involving the pyrazole N–H and oxazolone carbonyl. This contrasts with thiadiazole-triazine derivatives, where N–H···S and Cl···Cl interactions dominate . Such differences influence melting points and crystallinity, with the target compound likely exhibiting moderate thermal stability (estimated mp: 180–220°C) compared to thiadiazole-triazines (mp: 200–250°C) .

Table 2: Hypothesized Bioactivity Based on Analogs

Compound Class Reported Activity Target Compound’s Potential
Pyrazole-acetamides Antimicrobial (MIC: 2–16 µg/mL) Moderate antibacterial activity
Benzo[d]oxazol-2-one Anticancer (IC₅₀: 10–50 µM) Enzyme inhibition (e.g., kinases)
Thiophene derivatives Anti-inflammatory (EC₅₀: 5–20 µM) COX-2 or LOX inhibition

aureus) . The benzo[d]oxazol-2-one group may synergize effects via metabolic stability, akin to coumarins’ prolonged half-life .

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via a cyclocondensation reaction between a 1,3-diketone and hydrazine. For regioselective incorporation of the thiophene group, 3-thiophenecarboxaldehyde reacts with acetylacetone under acidic conditions to form the diketone intermediate 3-(thiophen-3-yl)pentane-2,4-dione . Subsequent treatment with hydrazine hydrate in ethanol yields 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole (Yield: 78–85%).

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Catalyst: Acetic acid

Introduction of the Ethylamine Side Chain

The pyrazole is alkylated with 2-chloroethylamine hydrochloride in the presence of a base to install the ethylamine linker. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the nucleophilic substitution, yielding 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanamine .

Optimization Notes :

  • Excess NaH (1.2 equiv) prevents side reactions.
  • Reaction time: 12–16 hours at 60°C.
  • Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of Precursor B: 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic Acid

Benzo[d]oxazolone Formation

2-Aminophenol reacts with chloroacetyl chloride in a basic aqueous medium to form 3-chloroacetylbenzo[d]oxazol-2(3H)-one . Cyclization occurs spontaneously under reflux conditions.

Reaction Conditions :

  • Solvent: Water/THF (1:1)
  • Base: Sodium carbonate (Na₂CO₃)
  • Temperature: 80°C, 4 hours
  • Yield: 82%

Acetic Acid Side Chain Installation

The chloromethyl group in 3-chloroacetylbenzo[d]oxazol-2(3H)-one is hydrolyzed to a carboxylic acid using potassium hydroxide (KOH) in ethanol, producing 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid .

Key Parameters :

  • KOH concentration: 10% w/v
  • Reaction time: 6 hours
  • Yield: 75%

Final Coupling Reaction

Precursors A and B are coupled via an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Procedure :

  • Activation : Precursor B (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 30 minutes.
  • Coupling : Precursor A (1.05 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
  • Workup : The mixture is washed with brine, dried over Na₂SO₄, and purified via column chromatography (DCM/methanol 95:5).

Yield : 58–64%

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A solvent-free method combines 3-thiophenecarboxaldehyde , acetylacetone , hydrazine hydrate , and 2-chloroethylamine hydrochloride in a single step under microwave irradiation.

Advantages :

  • Reduced reaction time (20 minutes vs. 16 hours)
  • Higher atom economy

Limitations :

  • Lower yield (49%) due to competing side reactions

Solid-Phase Synthesis

The benzo[d]oxazolone segment is assembled on a Wang resin, followed by sequential coupling with the pyrazole-ethylamine unit. This method enables high-throughput screening but requires specialized equipment.

Analytical Characterization

Parameter Value Method
Molecular Weight 396.5 g/mol HRMS
Melting Point 162–164°C DSC
Purity >98% HPLC (C18, 80:20 ACN/H₂O)
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, pyrazole), 7.42–7.12 (m, 5H, aromatic)

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation :

    • Thiophene’s electron-donating effects favor substitution at the pyrazole’s 4-position.
    • Use of Lewis acids (e.g., ZnCl₂) improves regiocontrol (yield increase: 12%).
  • Amide Coupling Efficiency :

    • EDCl/HOBt outperforms DCC/DMAP in minimizing racemization.
    • Ultrasonication reduces reaction time to 8 hours (yield: 68%).

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